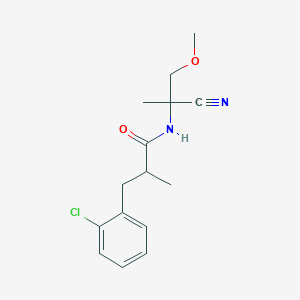
N-Methyl-1-(methylamino)cyclopentane-1-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1-(methylamino)cyclopentane-1-carboxamide hydrochloride is a chemical compound with the CAS Number: 2219408-37-2 . It has a molecular weight of 192.69 . The compound is typically in the form of an oil .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C8H16N2O.ClH/c1-9-7(11)8(10-2)5-3-4-6-8;/h10H,3-6H2,1-2H3,(H,9,11);1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is an oil at room temperature .Scientific Research Applications
Cyclopentanone as a Chemical Intermediate : Cyclopentanone is recognized as an important fine chemical intermediate, extensively used in the production of fragrances like methyl dihydrojasmonate. It also serves as a solvent in the electronic industry. This highlights its role in the synthesis of complex organic molecules, which could relate to the broader applications of N-Methyl-1-(methylamino)cyclopentane-1-carboxamide hydrochloride in various industrial processes (Sinopec Shanghai, 2011).
Jasmonic Acid and Its Derivatives : Research on jasmonic acid (JA) and its derivatives, including cyclopentanone compounds, underscores their significance in medicinal chemistry due to their biological activities. These compounds have been explored for their therapeutic potential, showcasing the broader implications for this compound in drug development and pharmacological research (A. Ghasemi Pirbalouti, S. Sajjadi, K. Parang, 2014).
Biomass-Derived Chemical Building Blocks : The transformation of biomass-derived furfurals into cyclopentanones highlights a sustainable approach to chemical synthesis, which might be relevant for producing or modifying compounds like this compound. Such research indicates the potential for integrating sustainable resources in the development of industrial and pharmaceutical chemicals (S. Dutta, N. Bhat, 2021).
Methyl Jasmonate in Neurological Disorders : The study of methyl jasmonate, another cyclopentanone derivative, in neurological disorders provides insights into the neuroprotective properties of similar compounds. This research suggests that derivatives of cyclopentanone, potentially including this compound, could have applications in the treatment or management of neurological conditions (O. Aluko, J. D. Iroegbu, O. Ijomone, S. Umukoro, 2021).
Safety and Hazards
Properties
IUPAC Name |
N-methyl-1-(methylamino)cyclopentane-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-9-7(11)8(10-2)5-3-4-6-8;/h10H,3-6H2,1-2H3,(H,9,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGKHJJDGZVAEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCCC1)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2219408-37-2 |
Source


|
| Record name | N-methyl-1-(methylamino)cyclopentane-1-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
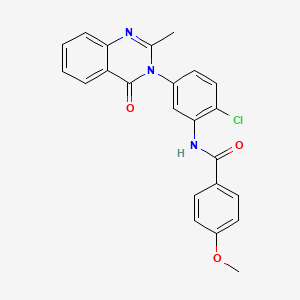
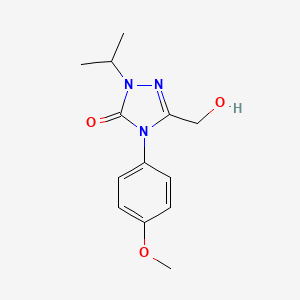
![N-[cyano(3,5-dichlorophenyl)methyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2533607.png)
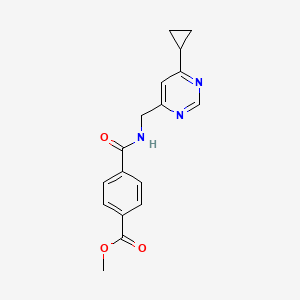
![N-1,3-benzodioxol-5-yl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2533610.png)
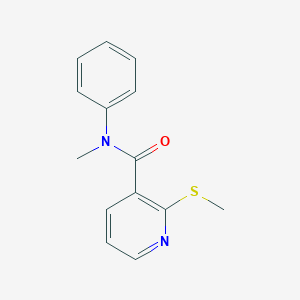
![4-Isopropoxybenzo[b]thiophene-6-carboxylic acid](/img/structure/B2533614.png)
![N-(4-bromophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2533618.png)
![N-(4-methylbenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2533619.png)
![7-(tert-butyl)-3-hexyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2533620.png)
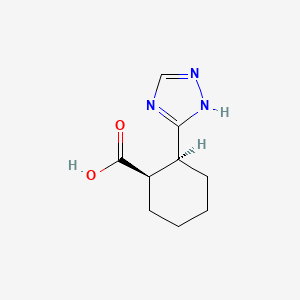
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2533623.png)
![Ethyl 3-[(2-methoxyethyl)amino]propanoate](/img/structure/B2533624.png)
